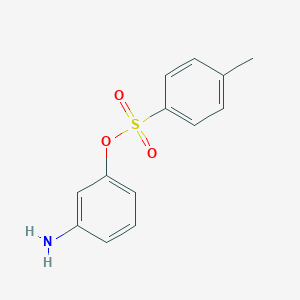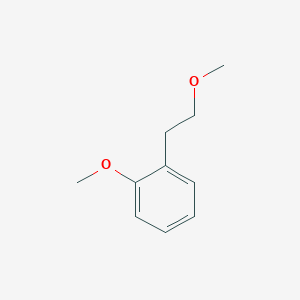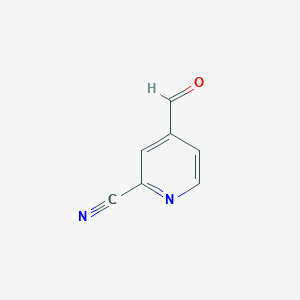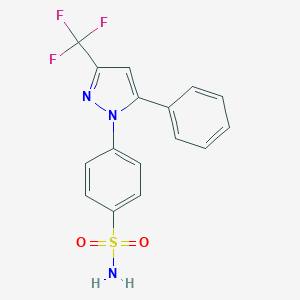![molecular formula C8H5NO2 B154197 1H-Pyrano[4,3-C]pyridin-1-one CAS No. 134407-94-6](/img/structure/B154197.png)
1H-Pyrano[4,3-C]pyridin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrano[4,3-C]pyridin-1-one is a heterocyclic compound that features a fused pyridine and pyran ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrano[4,3-C]pyridin-1-one can be synthesized through various methods. One common approach involves the reaction of 3-cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one with aromatic aldehydes and malononitrile in the presence of triethylamine as a catalyst in ethanol under reflux conditions . This one-pot, three-component reaction yields highly functionalized derivatives of pyrano[4,3-C]pyridin-1-one with high efficiency and low reaction times.
Industrial Production Methods: Industrial production methods for pyrano[4,3-C]pyridin-1-one typically involve similar multi-component reactions, optimized for large-scale synthesis. These methods focus on maximizing yield, reducing reaction times, and using non-toxic and inexpensive catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrano[4,3-C]pyridin-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic substitution using reagents like aromatic aldehydes and malononitrile.
Common Reagents and Conditions:
Oxidation: Activated manganese dioxide in toluene.
Reduction: Sodium borohydride in ethanol.
Substitution: Aromatic aldehydes and malononitrile in the presence of triethylamine in ethanol under reflux conditions.
Major Products: The major products formed from these reactions include various functionalized derivatives of pyrano[4,3-C]pyridin-1-one, such as 2-amino-4-aryl-7,8-dihydro-5-methyl-4H-pyrano[2,3-b]pyridin-7-one-3,6-dicarbonitrile derivatives .
Scientific Research Applications
1H-Pyrano[4,3-C]pyridin-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: this compound derivatives have shown potential as antimicrobial, antiviral, and anticancer agents.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of pyrano[4,3-C]pyridin-1-one involves its interaction with various molecular targets and pathways. For example, certain derivatives of this compound have been shown to inhibit enzymes involved in DNA repair, leading to the accumulation of DNA damage and cell death in cancer cells . The specific molecular targets and pathways can vary depending on the functional groups present on the pyrano[4,3-C]pyridin-1-one scaffold.
Comparison with Similar Compounds
Pyrano[3,4-C]pyridine: Another fused pyridine and pyran ring system with similar biological activities.
Pyrano[2,3-D]pyrimidine: A compound with a fused pyrimidine and pyran ring system, known for its antitumor activity.
Pyrazolo[3,4-B]pyridine: A fused pyrazole and pyridine ring system with significant biomedical applications.
Uniqueness: 1H-Pyrano[4,3-C]pyridin-1-one is unique due to its specific ring fusion pattern and the resulting electronic and steric properties. These properties make it a versatile scaffold for the development of new pharmacologically active compounds .
Properties
CAS No. |
134407-94-6 |
|---|---|
Molecular Formula |
C8H5NO2 |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
pyrano[4,3-c]pyridin-1-one |
InChI |
InChI=1S/C8H5NO2/c10-8-7-1-3-9-5-6(7)2-4-11-8/h1-5H |
InChI Key |
OJSPFIHFNRQMML-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=C1C(=O)OC=C2 |
Canonical SMILES |
C1=CN=CC2=C1C(=O)OC=C2 |
Synonyms |
1H-Pyrano[4,3-c]pyridin-1-one(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


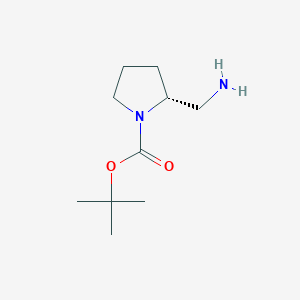
![4-Chloro-2-[(phenylthio)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B154118.png)
![10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)spiro[1,2,4,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B154120.png)
![3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole](/img/structure/B154123.png)
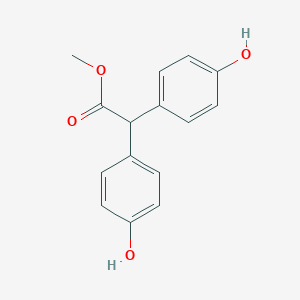
![17-Acetyl-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B154129.png)



